molecular formula C17H25N3O3S B6530953 N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide CAS No. 946227-20-9

N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide

Cat. No. B6530953
CAS RN: 946227-20-9
M. Wt: 351.5 g/mol
InChI Key: GNRJUGGUFGVVAO-UHFFFAOYSA-N
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Description

N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide, also known as N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide, is an organic compound that has been studied for its potential therapeutic and pharmacological properties. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. In addition, it has been studied for its potential to modulate the activity of various enzymes. This compound has been studied extensively in the laboratory and has been found to have a number of potential applications in the medical and pharmaceutical industries.

Scientific Research Applications

Anti-Tubercular Activity

N-(2-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopropanecarboxamide: has been investigated for its anti-tubercular properties. In a study, novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated against Mycobacterium tuberculosis H37Ra . Among the tested compounds, several exhibited significant activity with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 mM. Additionally, these compounds were found to be non-toxic to human cells. Further development of these derivatives is promising based on their molecular interactions in docking studies.

properties

IUPAC Name

N-[2-[4-(3-methylphenyl)piperazin-1-yl]sulfonylethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c1-14-3-2-4-16(13-14)19-8-10-20(11-9-19)24(22,23)12-7-18-17(21)15-5-6-15/h2-4,13,15H,5-12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRJUGGUFGVVAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-(m-tolyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide

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